1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-
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Overview
Description
1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties . This specific compound is characterized by its unique structure, which includes a benzodiazepine core with various functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an aromatic o-diamine with a carbonyl compound, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic systems to enhance reaction efficiency and yield. Catalysts such as BiCl3 and molecular iodine have been used to facilitate the condensation-cyclization process under mild conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzodiazepine derivatives with altered pharmacological properties .
Scientific Research Applications
1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these compounds, 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- exhibits unique structural features that may contribute to its distinct pharmacological profile. For instance, the presence of the carboxaldehyde group and the specific substitution pattern on the benzodiazepine core can influence its binding affinity and selectivity for different receptors .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
This detailed overview provides a comprehensive understanding of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
40406-62-0 |
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Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
7-chloro-2,4-dioxo-5-phenyl-1,5-benzodiazepine-1-carbaldehyde |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-7-13-14(8-11)19(12-4-2-1-3-5-12)16(22)9-15(21)18(13)10-20/h1-8,10H,9H2 |
InChI Key |
XGTITDAWBWGDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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